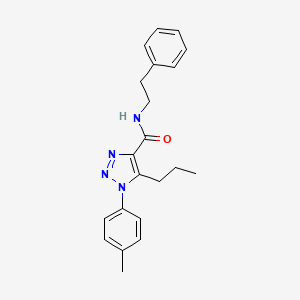

![molecular formula C21H16Cl2N2O4 B4629089 N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)

N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide

Overview

Description

The chemical compound is part of a broader category of compounds that exhibit significant properties for various applications, including materials science and medicinal chemistry. Its structure implies a complex synthesis process and potentially unique physical and chemical properties due to the presence of multiple functional groups.

Synthesis Analysis

The synthesis of complex aromatic polyamides, including structures related to the compound of interest, often involves condensation reactions and the use of specific catalysts. For instance, crosslinked aromatic polyamides with phenylen, thiophene, and furane groups can be synthesized via self-condensation from related amino acids using the phosphorylation method, highlighting the intricate processes involved in synthesizing such compounds (Sánchez et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of planar and non-planar components, contributing to its complex behavior and interactions. For example, crystal structure analyses reveal the significance of hydrogen bonding in determining the molecular arrangement and stability of related compounds (Trilleras et al., 2009).

Chemical Reactions and Properties

Compounds within this chemical domain can undergo various reactions, including spontaneous copolymerization, as seen in reactions involving methoxyallene and chlorophenyl isocyanate, resulting in polyamides with highly reactive groups (Mizuya et al., 1989). Such reactivities are crucial for further chemical modifications and applications.

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure and synthesis process. For example, polyamides derived from specific diamines and dicarboxylic acids are known for their solubility in organic solvents and thermal stability, factors that are essential for their application in heat-sensitive devices (Liou & Chang, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present and the overall molecular architecture. Studies on related compounds, such as the synthesis and evaluation of aminopyrimidines for their potential as analgesic and anti-inflammatory agents, shed light on the diverse chemical properties these molecules can exhibit (Chhabria et al., 2007).

Scientific Research Applications

Optically Active Polyamides

Polyamides containing methoxy groups have been synthesized using L-tartaric acid, resulting in polymers that are hydrophilic, melt above 185°C, and display significant optical activity. This research suggests potential applications in creating materials with specific optical properties for use in various technological applications (J. Bou, A. Rodríguez-Galán, & S. Muñoz-Guerra, 1993).

Graft Copolymerization

The graft copolymerization of similar compounds onto poly(vinyl chloride) films using gamma irradiation has been studied, demonstrating the influence of radiation dose and monomer concentration on graft yield. This research indicates the potential for modifying the surface properties of PVC for improved thermal and UV stability (A. Abdel-Naby, 2001).

Fluorescent Crosslinked Polyamides

New fluorescent crosslinked aromatic polyamides have been synthesized, showing potential for heat-sensitive devices due to their high emission fluorescence, which can be activated or quenched based on thermal processing. This suggests applications in creating materials that respond to temperature changes with visible fluorescence changes (C. Sánchez et al., 2015).

Electrochromic Aromatic Polyamides

Solution-processable near-infrared electrochromic aromatic polyamides were prepared, displaying reversible electrochemical oxidation with high contrast ratios. Such materials are relevant for applications in smart windows and displays that require changeable optical properties triggered by electrical signals (Hung‐Ju Yen & Guey‐Sheng Liou, 2009).

Antimicrobial Acrylic Copolymers

Copolymers prepared from dichlorophenyl methacrylate and vinyl acetate have been investigated for their antimicrobial properties against selected microorganisms, suggesting potential applications in creating antimicrobial surfaces or coatings (Mitesh B. Patel et al., 2003).

properties

IUPAC Name |

N-[(Z)-1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O4/c1-28-16-8-6-15(7-9-16)24-20(26)18(25-21(27)19-3-2-10-29-19)11-13-4-5-14(22)12-17(13)23/h2-12H,1H3,(H,24,26)(H,25,27)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGNSMVXGGGUQU-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)

![5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629054.png)

![N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)

![N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4629065.png)

![5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4629068.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4629073.png)

![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)